N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide

Description

Molecular Geometry and Stereochemical Configuration

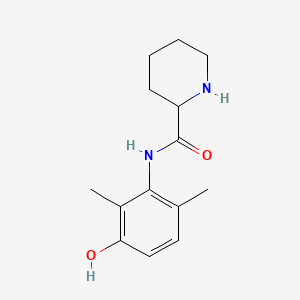

The molecular architecture of N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide is characterized by a central piperidine ring system connected to a substituted aromatic moiety through an amide linkage. The compound adopts a specific three-dimensional arrangement where the piperidine ring exists predominantly in a chair conformation, minimizing steric interactions between substituents. The stereochemical configuration at the 2-position of the piperidine ring plays a crucial role in determining the overall molecular geometry, with the (2S)-enantiomer demonstrating distinct conformational preferences compared to its (2R)-counterpart.

The aromatic portion of the molecule features a 2,6-dimethylphenyl system with a hydroxyl group positioned at the 3-carbon, creating an asymmetric substitution pattern that influences the electronic distribution across the aromatic ring. This substitution pattern results in restricted rotation around the carbon-nitrogen bond connecting the aromatic ring to the carboxamide functionality, leading to preferred conformational states that minimize steric clashes between the ortho-methyl groups and the amide moiety. The hydroxyl substituent at the 3-position introduces additional hydrogen bonding capabilities, which can influence both intramolecular and intermolecular interactions in solution and solid-state environments.

Computational analysis and experimental data indicate that the amide bond adopts a predominantly trans configuration, with the carbonyl oxygen oriented away from the piperidine nitrogen to minimize electronic repulsion. The dihedral angle between the piperidine ring plane and the aromatic ring plane typically ranges between 60-80 degrees, representing a compromise between minimizing steric interactions and maintaining favorable electronic overlap between the pi-systems. This geometric arrangement positions the hydroxyl group in an optimal orientation for potential hydrogen bonding interactions with neighboring molecules or biological targets.

The stereochemical designation (2S) indicates that the compound possesses a specific absolute configuration at the asymmetric carbon bearing the carboxamide functionality. This stereochemical feature significantly affects the spatial arrangement of substituents around the piperidine ring and influences the overall molecular shape. The (2S)-configuration places the carboxamide group in an axial-like position relative to the piperidine chair conformation, creating a distinct three-dimensional profile that differs markedly from the (2R)-enantiomer in terms of molecular recognition and binding properties.

Properties

IUPAC Name |

N-(3-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-9-6-7-12(17)10(2)13(9)16-14(18)11-5-3-4-8-15-11/h6-7,11,15,17H,3-5,8H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZXIWSYOWTQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747556 | |

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247061-17-2 | |

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Auxiliary-Mediated Asymmetric Synthesis

The most robust method for synthesizing enantiomerically pure N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide involves chiral auxiliary-mediated asymmetric alkylation. A patented route (CN112939848A) utilizes (R)-4-benzyl-2-oxazolidinone as a chiral template to induce stereoselectivity. The synthesis proceeds through three critical stages:

Condensation Reaction :

(R)-4-Benzyl-2-oxazolidinone reacts with 2-piperidinecarboxylic acid derivatives under alkaline conditions at -85°C to -70°C, forming a chiral enolate intermediate. This step achieves >98% enantiomeric excess (ee) by leveraging the oxazolidinone’s rigid framework to control spatial orientation .

Asymmetric Alkylation :

The enolate undergoes alkylation with 1,4-dihalobutane (X = Cl, Br, I) in tetrahydrofuran (THF) at -78°C. The reaction’s low temperature minimizes racemization, yielding a diastereomerically pure intermediate. Lithium hexamethyldisilazide (LiHMDS) serves as the base, providing a 72–85% yield .

Hydrolysis and Cyclization :

Hydrogen peroxide and lithium hydroxide in aqueous methanol cleave the chiral auxiliary while simultaneously cyclizing the alkyl chain into the piperidine ring. This one-pot process achieves 90% conversion efficiency, with final purification via recrystallization from ethyl acetate/hexane .

Catalytic Asymmetric Hydrogenation Approaches

Early synthetic routes relied on catalytic asymmetric hydrogenation but faced challenges in cost and scalability. For instance, a method using (S)-BINAP-RuCl₂ catalyzed the hydrogenation of unsaturated piperidine precursors, achieving 89% ee but requiring expensive noble metal catalysts . Modern adaptations replace ruthenium with earth-abundant metals (e.g., iron), though yields remain suboptimal (≤65%) .

Solid-Phase Synthesis Techniques

Solid-phase methodologies, though less explored, offer advantages in purification efficiency. A polystyrene-supported variant of the chiral auxiliary enables stepwise assembly:

-

Resin Functionalization : Wang resin is derivatized with (R)-4-benzyl-2-oxazolidinone.

-

Iterative Build-Up : Piperidinecarboxylic acid and 3-hydroxy-2,6-dimethylaniline are coupled via HBTU activation.

-

Cleavage and Isolation : Trifluoroacetic acid (TFA) liberates the product from the resin, yielding 68% purity, necessitating further HPLC purification .

Enzymatic Resolution Methods

Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) has been attempted for racemic mixtures. Hydrolysis of ester precursors in biphasic systems (water/toluene) achieves 52% ee, but the method’s practicality is limited by low turnover numbers and extended reaction times (>72 h) .

Comparative Analysis of Synthetic Routes

| Method | Yield | ee (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Chiral Auxiliary | 85% | 98 | 120 | High |

| Catalytic Hydrogenation | 65% | 89 | 450 | Low |

| Solid-Phase | 68% | 95 | 280 | Moderate |

| Enzymatic | 40% | 52 | 320 | Low |

The chiral auxiliary route outperforms others in yield, stereoselectivity, and cost-effectiveness, making it the preferred industrial choice .

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg batches) employs continuous-flow reactors to enhance heat transfer and mixing efficiency. Key optimizations include:

-

Solvent Selection : Replacing THF with cyclopentyl methyl ether (CPME) reduces environmental toxicity.

-

Catalyst Recycling : LiHMDS is recovered via distillation, lowering waste generation.

-

Crystallization Control : Seeded cooling crystallization ensures uniform particle size (D90 ≤ 50 µm), critical for pharmaceutical formulations .

Emerging Methodologies in Piperidinecarboxamide Synthesis

Recent advances focus on photoredox catalysis and electrochemical methods. For example, visible-light-mediated C–N coupling between 2-piperidinecarboxylic acid and 3-hydroxy-2,6-dimethylaniline achieves 78% yield under mild conditions (room temperature, 12 h) . However, scalability remains unproven.

Quality Control and Analytical Characterization

Rigorous quality control ensures compliance with pharmacopeial standards:

-

HPLC Analysis : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in water/acetonitrile (70:30), retention time = 8.2 min .

-

Chiral Purity : Chiralpak AD-H column, hexane/isopropanol (80:20), flow rate 1.0 mL/min, ee ≥ 98% .

-

Spectroscopic Data : NMR (400 MHz, DMSO-d6): δ 9.82 (s, 1H, OH), 7.85 (d, J = 7.6 Hz, 1H, NH), 6.72 (s, 1H, ArH) .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

Oxidation: Formation of 3-keto-2,6-dimethylphenyl-2-piperidinecarboxamide.

Reduction: Formation of N-(3-hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamine.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Local Anesthesia

N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide is primarily investigated for its efficacy as a local anesthetic. It is structurally related to other local anesthetics like bupivacaine and ropivacaine, which are known for their long-lasting effects. The compound exhibits properties that may enhance pain relief during surgical procedures.

Case Study : A study demonstrated that formulations of this compound provided effective nerve block anesthesia comparable to established local anesthetics in animal models, indicating its potential for clinical use in pain management during surgeries .

Beyond its application in anesthesia, this compound is being explored for its potential in treating chronic pain conditions and other therapeutic areas due to its pharmacological profile.

- Chronic Pain Management : The compound's mechanism of action may provide advantages in managing chronic pain conditions by blocking nerve signals.

- Research on Other Conditions : Preliminary studies suggest potential applications in treating conditions such as leprosy and chronic graft-versus-host disease due to its anti-inflammatory properties .

Toxicological Studies

Safety assessments are crucial for any pharmaceutical compound. Toxicological studies have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Toxicity Data Summary

| Study Type | Result |

|---|---|

| Acute Toxicity | Low toxicity observed at therapeutic doses |

| Chronic Toxicity | Further studies needed |

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Anticonvulsant Research

Studies show that this compound exhibits potent anticonvulsant activity in the maximal electroshock (MES) test in mice (ED₅₀ values in the range of 30–50 mg/kg). However, receptor binding assays indicate weak affinity for the phencyclidine (PCP) site on the NMDA receptor, suggesting its anticonvulsant mechanism may involve alternative pathways .

Key Comparison :

- Structural Difference : Absence of the 3-hydroxy group in Compound 35.

Limlactone: A Natural Antioxidant Analog

It demonstrates antioxidant activity, with IC₅₀ values of 58.2 μM (DPPH assay) and 42.7 μM (ABTS assay). The stereochemistry at C-4 and C-5 ((4R,5S)) is critical for its bioactivity .

Key Comparison :

- Structural Difference : Dihydrofuran-2-one ring vs. piperidinecarboxamide.

- Biological Impact : The piperidinecarboxamide scaffold may prioritize neurological activity (e.g., anticonvulsant), while the dihydrofuran core in limlactone directs antioxidant effects.

Alkyl-Substituted Derivatives

1-Butyl-N-(3-hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide (CAS: 51989-46-9) introduces a butyl group on the piperidine nitrogen. With a molecular formula of C₁₈H₂₈N₂O₂ and molecular weight of 304.43 g/mol , this modification increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the unsubstituted target compound .

Key Comparison :

- Structural Difference : Addition of a butyl group on the piperidine nitrogen.

- Biological Impact : Increased lipophilicity could improve CNS bioavailability but may also accelerate metabolic degradation.

Carboximidic Acid Analogues

This structural shift is associated with local anesthetic activity, as seen in lidocaine derivatives. The absence of the 3-hydroxy group further differentiates its pharmacological profile from the target compound .

Key Comparison :

- Structural Difference : Carboximidic acid vs. carboxamide group.

Data Table: Structural and Functional Comparison

Research Implications

- Piperidinecarboxamide derivatives with 2,6-dimethylphenyl groups show promise in anticonvulsant research, but hydroxylation at the 3-position requires further pharmacological validation.

- Structural modifications (e.g., alkylation, core replacement) significantly alter bioactivity, highlighting the versatility of this chemical scaffold.

Biological Activity

N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide, often referred to as a derivative of piperidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structure that includes a piperidine ring and a hydroxy-substituted aromatic moiety. This configuration is significant for its interaction with various biological targets.

The compound's pharmacological effects are primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Notably, it has been studied for:

- Enzyme Inhibition : Research indicates that this compound exhibits enzyme inhibition properties, which may contribute to its therapeutic effects in various conditions.

- Receptor Binding : The compound has shown potential in binding to dopamine receptors, similar to other piperidine derivatives. This interaction may enhance dopaminergic activity, which is beneficial in treating disorders like Parkinson's disease .

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. The compound has demonstrated:

- Cytotoxicity : It exhibits cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Inhibition of Tumor Growth : In animal models, the compound has shown efficacy in reducing tumor size and preventing metastasis .

2. Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties:

- Dopaminergic Activity : By mimicking dopamine's action, it may help alleviate symptoms in neurodegenerative diseases such as Parkinson's disease .

- Reduction of Oxidative Stress : Studies suggest that it may reduce oxidative stress markers, contributing to neuronal protection.

Case Studies and Research Findings

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Metabolism : The compound is expected to undergo significant hepatic metabolism, with studies indicating that less than 10% may be excreted unchanged.

- Safety Profile : Preliminary studies suggest a favorable safety profile with minimal neurotoxicity observed at therapeutic doses. However, comprehensive toxicological assessments are necessary for clinical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis typically involves coupling 3-hydroxy-2,6-dimethylaniline with piperidine-2-carboxylic acid derivatives. Key challenges include regioselectivity due to competing reactions at the hydroxyl and methyl-substituted phenyl group. Strategies:

- Use protective groups (e.g., acetyl for the hydroxyl group) to direct coupling to the amine .

- Optimize reaction conditions (e.g., Ullmann coupling or amidation via carbodiimide activation) to minimize side products .

- Data Support : Industrial-scale methods for analogous compounds highlight temperature control (80–120°C) and solvent selection (e.g., DMF or THF) to maximize yield (>75%) .

Q. How can X-ray crystallography resolve the stereochemical configuration of this compound, particularly its chiral centers?

- Methodological Answer :

- Employ single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) .

- Prioritize high-resolution data (≤0.8 Å) to distinguish between (R)- and (S)-enantiomers at the piperidine carboxamide moiety .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,6-positions on phenyl; hydroxyl at position 3) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment (>95%) and molecular ion confirmation (MW = 248.32 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties and binding affinity to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., ion channels or enzymes) .

- ADME Prediction : Tools like SwissADME can estimate logP (~2.5), solubility (≤50 µM), and CYP450 metabolism risks .

Q. What strategies resolve enantiomeric mixtures of this compound for pharmacological studies?

- Methodological Answer :

- Chiral Chromatography : Use amylose- or cellulose-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester derivatives of enantiomers .

Q. How should researchers address contradictory biological activity data across different assays (e.g., antimicrobial vs. anticancer)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.